molecular formula C16H16N2O3 B14411481 2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol

2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol

Cat. No.: B14411481
M. Wt: 284.31 g/mol
InChI Key: FYMMWGDYZLRJAD-TYAKGCTASA-N
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Description

2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol typically involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine to form an oxime. This oxime is then reacted with 2-aminophenol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors and other industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions

2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which may influence various biochemical pathways. Additionally, its ability to undergo redox reactions can impact cellular processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(2Z)-2-(4-methoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol
  • 2-[[(2Z)-2-(4-chlorophenyl)-2-hydroxyiminoethylidene]amino]phenol
  • 2-[[(2Z)-2-(4-nitrophenyl)-2-hydroxyiminoethylidene]amino]phenol

Uniqueness

2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol

InChI

InChI=1S/C16H16N2O3/c1-2-21-13-9-7-12(8-10-13)15(18-20)11-17-14-5-3-4-6-16(14)19/h3-11,19-20H,2H2,1H3/b17-11?,18-15+

InChI Key

FYMMWGDYZLRJAD-TYAKGCTASA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/O)/C=NC2=CC=CC=C2O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NO)C=NC2=CC=CC=C2O

Origin of Product

United States

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